N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide
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Overview
Description
The compound contains several functional groups including a tert-butyl group, a thieno[3,4-c]pyrazole ring which is a type of heterocyclic compound, and a carboxamide group attached to a cyclopentane ring. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxamide group could potentially make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have been evaluated for their ability to inhibit photosynthetic electron transport, a mechanism that could be utilized for developing new herbicidal agents. Vicentini et al. (2005) synthesized four series of new pyrazoles and tested their inhibitory properties against isolated spinach chloroplasts, with some compounds showing remarkable inhibition comparable to commercial herbicides like diuron, lenacil, and hexazinone (Vicentini et al., 2005).
Asymmetric Catalysis
Han et al. (2011) explored acrylamides derived from 3,5-dimethyl-1H-pyrazole in the asymmetric [3+2] cycloaddition with allenoate, facilitated by dipeptide-derived bifunctional phosphines. This process affords regiospecific annulation products, indicating pyrazole derivatives' utility in catalyzing asymmetric synthesis (Han et al., 2011).
Antimicrobial and Antifungal Activity
Doležal et al. (2010) synthesized a series of pyrazine analogues, including chlorinated N-phenylpyrazine-2-carboxamides, and evaluated them for antimycobacterial, antifungal activity, and ability to inhibit photosynthetic electron transport. Their study provides insights into structure-activity relationships and the potential for pyrazole derivatives in developing antimicrobial and antifungal agents (Doležal et al., 2010).
Organic Synthesis and Chemical Properties
Jasch et al. (2012) reported on the versatility of tert-butyl phenylazocarboxylates as building blocks in organic chemistry, including nucleophilic substitutions and radical reactions, highlighting the synthetic utility of pyrazole-based compounds in generating diverse organic molecules (Jasch et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-20(2,3)25-18(16-12-29(27,28)13-17(16)24-25)23-19(26)21(10-4-5-11-21)14-6-8-15(22)9-7-14/h6-9H,4-5,10-13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPMELDZYCGDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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